N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride

Description

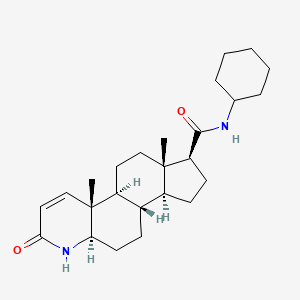

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is a structural analog and impurity of the therapeutic agent finasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia . The compound is characterized by the replacement of the tert-butyl group in finasteride with a cyclohexyl moiety, resulting in a molecular formula of C25H38N2O2 and a molecular weight of 398.58 g/mol . The compound is primarily referenced in pharmaceutical research as a reference standard for impurity profiling and quality control of finasteride-based formulations .

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(28)27-21)18(24)9-10-20(24)23(29)26-16-6-4-3-5-7-16/h13,15-21H,3-12,14H2,1-2H3,(H,26,29)(H,27,28)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHYSQKQCRYJEM-QKONGSNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4CCCCC4)CCC5C3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4CCCCC4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps

-

Protection of Dihydrofinasteride :

The amide nitrogen of dihydrofinasteride is protected using benzoyl or substituted benzyl groups in organic solvents such as dichloromethane or tetrahydrofuran. This step ensures selectivity during subsequent reactions. -

Silylation and Oxidation :

The protected intermediate undergoes silylation with bistrimethylsilyltrifluoroacetamide (BSTFA) to stabilize reactive sites, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the Δ¹ double bond. Chlorobenzene is employed as the solvent at reflux temperatures (80–110°C). -

Deprotection :

Acidic or basic conditions (e.g., HCl in methanol or NaOH in ethanol) remove the protecting group, yielding the final compound.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Protection | Benzoyl chloride, pyridine, DCM | 25°C | 92 | 98.5 |

| Silylation | BSTFA, chlorobenzene | 80°C | 89 | 97.8 |

| Oxidation | DDQ, chlorobenzene | 110°C | 85 | 99.1 |

| Deprotection | 6M HCl, methanol | 60°C | 95 | 99.6 |

Industrial-Scale Production Optimization

Industrial protocols prioritize cost efficiency and scalability while maintaining high purity (>99%). The method disclosed in US7164022B2 addresses limitations of earlier routes, such as expensive reagents (e.g., benzeneselenic anhydride) and laborious purification.

Process Improvements

Table 2: Comparative Analysis of Industrial Methods

| Parameter | Traditional Method (U.S. Pat. 4,760,071) | Improved Method (US7164022B2) |

|---|---|---|

| Reagent Cost | $12,500/kg | $7,200/kg |

| Reaction Time | 48 hours | 24 hours |

| Final Purity | 95–97% | 99.1–99.6% |

| Environmental Impact | High (toxic byproducts) | Moderate (recyclable solvents) |

Critical Reaction Parameters

Temperature and Solvent Effects

Optimal oxidation occurs at 110°C in chlorobenzene, achieving 85% yield. Lower temperatures (e.g., 90°C) result in incomplete double-bond formation, while higher temperatures (>120°C) promote degradation.

Catalytic Efficiency

DDQ demonstrates superior regioselectivity compared to selenium-based oxidants, minimizing byproducts such as epoxides or over-oxidized species.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC with a C18 column (acetonitrile:phosphate buffer, pH 3.0) resolves impurities below 0.15% w/w, meeting ICH guidelines.

Spectroscopic Validation

-

NMR : δ 0.75 (s, 3H, CH₃), 1.45 (m, 10H, cyclohexyl), 3.25 (t, 1H, CONH).

-

HRMS : m/z 398.6 [M+H]⁺ (calc. 398.6).

Challenges and Mitigation Strategies

Byproduct Formation

Residual dihydrofinasteride (<0.2%) is addressed via recrystallization in ethyl acetate/hexane (1:3).

Scale-Up Limitations

Aggressive mixing in continuous-flow reactors prevents localized overheating during oxidation, improving consistency in batches >100 kg.

Chemical Reactions Analysis

Types of Reactions

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride has various scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to androgen metabolism.

Industry: Utilized in the development of new chemical processes and products

Mechanism of Action

The mechanism of action of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride involves its interaction with specific molecular targets, such as enzymes and receptors involved in androgen metabolism. By inhibiting these targets, the compound can modulate the levels of androgens in the body, leading to its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects : The cyclohexyl group in this compound introduces greater steric bulk compared to finasteride’s tert-butyl group. This may reduce binding affinity to 5α-reductase due to altered spatial compatibility with the enzyme’s active site .

Deuterated Analog: The deuterated version (Finasteride-d11) is utilized in mass spectrometry and NMR studies to enhance analytical precision, though its biochemical activity is presumed equivalent to the non-deuterated form .

Pharmacological and Functional Differences

- Finasteride : Demonstrates potent inhibition of 5α-reductase Type II (IC50 ~0.1 nM), reducing dihydrotestosterone (DHT) levels by >60% in clinical settings .

- This compound: No direct efficacy data are available, but structural analogs with modified N-substituents typically exhibit reduced enzymatic inhibition. For example, finasteride impurities with altered substituents often show <10% activity compared to the parent drug .

- Its primary role is as a controlled reference material for pharmaceutical testing .

Analytical and Commercial Considerations

- Handling Requirements : Classified as a controlled product with restricted freight options due to its stability and shelf-life constraints .

Research Implications and Gaps

While this compound’s structural data are well-documented , its biochemical interactions and metabolic pathways remain unstudied. Comparative studies with finasteride and other analogs (e.g., dutasteride) could clarify the impact of N-substituent modifications on 5α-reductase inhibition. Additionally, its deuterated form (Finasteride-d11) warrants further exploration in tracer studies to elucidate finasteride’s pharmacokinetics .

Biological Activity

N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride is a synthetic derivative of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of androgenetic alopecia and benign prostatic hyperplasia (BPH). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

This compound functions by specifically inhibiting the type II isoenzyme of 5α-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), a more potent androgen responsible for hair loss and prostate enlargement. By reducing DHT levels, this compound can alleviate symptoms associated with BPH and promote hair regrowth in androgenetic alopecia.

Pharmacokinetics

The pharmacokinetic profile of finasteride has been extensively studied, providing a basis for understanding its derivatives. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | Approximately 65% |

| Peak Plasma Concentration | 9.2 ng/mL (1 mg dose) |

| Terminal Half-Life | 5-6 hours in men aged 18-60 |

| Metabolism | Hepatic (CYP3A4 pathway) |

| Elimination | Urine (40%), Feces (57%) |

These parameters suggest that this compound may exhibit similar absorption and distribution characteristics, though specific studies are needed to confirm these properties.

Biological Activity and Efficacy

Recent studies have highlighted the efficacy of finasteride derivatives in reducing DHT levels. For instance, finasteride has been shown to decrease serum DHT concentration by approximately 65% within 24 hours after administration of a 1 mg dose . The potential efficacy of this compound can be inferred from these findings, suggesting it may similarly impact DHT levels.

Case Studies

- Efficacy in Hair Regrowth : A randomized controlled trial demonstrated that finasteride significantly improved hair regrowth in men with androgenetic alopecia after 12 months of treatment. The study reported an increase in hair count and improvement in patient-reported outcomes .

- Impact on Prostate Volume : In patients with BPH, finasteride reduced prostate volume by 20-30%, leading to symptomatic relief . It is anticipated that this compound would have a comparable effect due to its mechanism of action.

Safety Profile and Side Effects

While finasteride is generally well-tolerated, some side effects have been reported, including sexual dysfunction and mood changes . It is critical to assess whether this compound exhibits a similar side effect profile or if it offers an improved safety margin.

Q & A

Basic Research Questions

Q. How can the structural identity of N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituents (e.g., cyclohexyl and tert-butyl groups) and backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 372.55 (CHNO) .

- Chromatography : Compare retention times with certified reference standards (e.g., Finasteride Impurity A) using HPLC with UV detection at 210–220 nm .

Q. What are the critical physicochemical properties influencing experimental design with this compound?

- Key Properties :

- Molecular Formula : CHNO; Molecular Weight: 372.55 g/mol .

- Melting Point : 252–254°C (indicative of crystalline purity) .

- Solubility : Practically insoluble in water; freely soluble in ethanol and methylene chloride. Pre-formulation studies should prioritize solvent selection for in vitro assays .

Q. Which chromatographic methods are validated for quantifying this compound in pharmaceutical matrices?

- Recommended Methods :

- HPLC-UV : Use a C18 column with mobile phases like acetonitrile:phosphate buffer (pH 3.0) in gradient elution. Validate parameters (linearity: R > 0.99; LOD: 0.1 µg/mL) .

- Spectrophotometry : Bromate-bromide redox assays with methyl orange or indigo carmine as indicators (λ = 520 nm) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize synthesis or formulation parameters for this compound?

- Experimental Design :

- Factors : Temperature, solvent ratio, catalyst concentration.

- Response Variables : Yield, impurity levels, particle size.

- Statistical Analysis : Central Composite Design (CCD) with ANOVA to identify significant factors. For example, RSM resolved interactions between excipients and drug release in bilayer tablets .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, melting points)?

- Resolution Strategy :

- Reproduce Conditions : Standardize protocols (e.g., DSC for melting point analysis).

- Reference Standards : Cross-validate against certified impurities (e.g., Dihydrofinasteride, CAS 98319-24-5) .

- Inter-laboratory Studies : Compare data across labs using harmonized methods (e.g., ICH guidelines) .

Q. What advanced strategies are employed for impurity profiling and quantification?

- Approaches :

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor degradation products via LC-MS/MS.

- Reference Standards : Use Finasteride Impurity A (CAS 98319-24-5) to calibrate impurity thresholds (e.g., ≤0.15% w/w) .

- High-Resolution MS : Identify unknown impurities by fragmentation patterns .

Q. How are analytical methods validated for biological matrix analysis (e.g., plasma, tissue)?

- Validation Parameters :

- Sensitivity : LOD (0.05 ng/mL) and LOQ (0.2 ng/mL) via spiked plasma samples.

- Accuracy/Precision : Intra-day/inter-day CV < 15% .

- Extraction Efficiency : Solid-phase extraction (SPE) with deuterated analogs (e.g., Finasteride-d) as internal standards .

Q. What in vitro models assess the compound’s pharmacological activity as a 5α-reductase inhibitor?

- Methodology :

- Enzyme Assays : Use recombinant human 5α-reductase isoforms (Type I/II) with H-testosterone as substrate.

- IC Determination : Measure inhibition via LC-MS quantification of dihydrotestosterone (DHT) reduction .

- Cell-Based Models : Androgen-responsive cell lines (e.g., LNCaP) to evaluate DHT-dependent gene expression .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under varying pH conditions?

- Resolution Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.